

# Application Notes and Protocols for TETi76 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TETi76    |           |
| Cat. No.:            | B12823887 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and efficacy of **TETi76**, a potent inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases, in preclinical mouse models of leukemia. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of **TETi76**.

#### Introduction

**TETi76** is an orally active small molecule inhibitor of TET1, TET2, and TET3 enzymes.[1] These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. Loss-of-function mutations in TET2 are among the most common genetic alterations in myeloid leukemias.[1][2] Leukemia cells with TET2 mutations often exhibit a dependency on the residual enzymatic activity of TET1 and TET3 for their survival and proliferation. **TETi76** is designed to exploit this vulnerability by inhibiting the remaining TET activity, leading to selective targeting and elimination of TET-deficient leukemia cells.[2]

#### **Mechanism of Action**

**TETi76** functions as a competitive inhibitor at the active site of TET enzymes.[1] By blocking TET activity, **TETi76** reduces the levels of 5hmC in the genome, mimicking the molecular consequences of TET2 loss-of-function.[2] This disruption of the epigenetic landscape



preferentially induces apoptosis in leukemia cells that are deficient in TET2 or have compromised TET dioxygenase activity.[2] One of the key downstream effects of TET inhibition by **TETi76** is the downregulation of c-MYC target genes, which are critical for cell proliferation and survival in acute myeloid leukemia (AML).[3]



Click to download full resolution via product page

**TETi76** Mechanism of Action in Leukemia.

# In Vivo Efficacy and Dosage in Mouse Models

**TETi76** has demonstrated significant anti-leukemic efficacy in various preclinical mouse models of leukemia. The following tables summarize the key quantitative data from these studies.

## In Vitro Potency of TETi76



| Cell Line       | TET Status  | IC50 (μM)                   |
|-----------------|-------------|-----------------------------|
| K562            | TET2+/+     | 40                          |
| K562            | TET2/3 -/-  | ~10                         |
| SIG-M5          | TET2-/-     | N/A                         |
| MEG-01          | TET2+/+     | N/A                         |
| OCI-AML5        | TET2+/+     | N/A                         |
| MOLM13          | TET2+/+     | N/A                         |
| TF1-IDH2(R140Q) | IDH2 mutant | ~5-fold lower than parental |

Note: N/A indicates that the specific IC50 value was not provided in the search results, although dose-dependent effects were observed.

**In Vivo Dosage and Administration of TETi76** 

| Mouse Model                                     | Administration<br>Route | Dosage                                   | Vehicle                                              |
|-------------------------------------------------|-------------------------|------------------------------------------|------------------------------------------------------|
| Human TET2-/-<br>leukemia xenograft<br>(SIG-M5) | Oral Gavage             | 50 mg/kg, 5<br>days/week                 | 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline |
| Tet2-deficient mice<br>(C57BL/6<br>background)  | Oral Gavage             | 50 mg/kg, 5<br>days/week for 3<br>months | Not explicitly stated, likely similar to above       |
| Tet2-/- competitive transplantation model       | Intraperitoneal (IP)    | 25 mg/kg, once daily,<br>5 days/week     | Not explicitly stated in search results              |

# In Vivo Efficacy of TETi76



| Mouse Model                                  | Treatment Regimen                              | Outcome                                                                                                             |
|----------------------------------------------|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Human TET2-/- leukemia<br>xenograft (SIG-M5) | 50 mg/kg oral gavage                           | Significantly reduced tumor burden compared to vehicle-treated mice.                                                |
| Tet2-deficient mice                          | 50 mg/kg oral gavage, 5 days/week for 3 months | Reduced spleen size in a gene-dose-dependent manner.  No significant effect on body weight or overall blood counts. |
| Tet2-/- competitive transplantation model    | 25 mg/kg IP, 5 days/week for 4 weeks           | Preferentially restricted the proliferative advantage of Tet2-mutant cells.                                         |
| Inducible Tet1/2/3 knockout mice             | N/A (Genetic model)                            | Mice succumbed to acute myeloid leukemia within 4-5 weeks.                                                          |

# Experimental Protocols Preparation of TETi76 Formulation for Oral Administration

#### Materials:

- TETi76 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer



#### Procedure:

- Calculate the required amount of **TETi76** for the desired concentration and final volume.
- In a sterile microcentrifuge tube, dissolve the TETi76 powder in DMSO to create a stock solution. For a final concentration of 5 mg/mL in the dosing solution, a 50 mg/mL stock in DMSO can be prepared.
- In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the appropriate ratios. For the final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine 400 μL of PEG300, 50 μL of Tween-80, and 450 μL of saline for a total of 900 μL of vehicle.
- Add 100  $\mu$ L of the **TETi76** stock solution (from step 2) to the 900  $\mu$ L of vehicle (from step 3) to achieve the final 1 mL dosing solution.
- Vortex the solution thoroughly to ensure it is homogenous.
- Administer the formulation to mice via oral gavage at a volume appropriate for the mouse's body weight (e.g., 10 μL/g for a 50 mg/kg dose from a 5 mg/mL solution).

### **Human Leukemia Xenograft Model in NSG Mice**

#### Materials:

- Human leukemia cell line (e.g., SIG-M5, TET2-deficient)
- NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Syringes and needles (e.g., 27-gauge)
- (Optional) Matrigel

#### Procedure:

#### Methodological & Application





- Culture the human leukemia cells in the appropriate medium to the desired number.
- Harvest the cells and perform a cell count.
- Wash the cells twice with sterile PBS.
- Resuspend the cells in sterile PBS at the desired concentration for injection. For subcutaneous injection, a common concentration is 5-10 x 106 cells in 100-200 μL of PBS. For intravenous injection, 1-5 x 106 cells in 100-200 μL is typical. For subcutaneous injections, cells can be mixed 1:1 with Matrigel to improve tumor take rate.
- For subcutaneous xenografts, inject the cell suspension into the flank of the NSG mice.
- For disseminated leukemia models, inject the cells intravenously via the tail vein.
- Monitor the mice regularly for tumor growth (for subcutaneous models) or signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).
- Once tumors reach a palpable size (e.g., 100-200 mm3) or leukemia is established, randomize the mice into treatment and control groups.
- Initiate treatment with TETi76 or vehicle control as described in the dosing and administration protocols.
- Monitor tumor volume (using calipers) and/or survival as the primary endpoints.





Click to download full resolution via product page

Leukemia Xenograft Experimental Workflow.



# **Concluding Remarks**

**TETi76** represents a promising targeted therapy for leukemias harboring TET2 mutations or exhibiting TET dioxygenase deficiency. The provided dosage and administration protocols, along with the experimental models, offer a solid foundation for further preclinical investigation into the efficacy and mechanism of action of this novel agent. Careful adherence to these protocols will ensure the generation of robust and reproducible data, which is crucial for the clinical translation of **TETi76**. Further studies are warranted to determine the optimal dosing schedule, explore potential combination therapies, and fully elucidate the downstream signaling pathways affected by **TETi76** in various leukemia subtypes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Myc Roles in Hematopoiesis and Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Role of c-Myc in Acute Myeloid Leukemia Involving Direct Regulation of miR-26a and Histone Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TETi76 in Mouse Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12823887#teti76-dosage-and-administration-in-mouse-models-of-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com